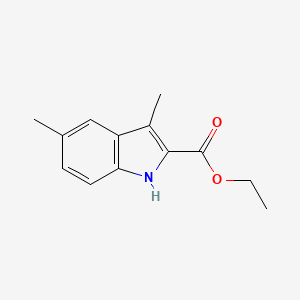ethyl 3,5-dimethyl-1H-indole-2-carboxylate
CAS No.: 16423-76-0
Cat. No.: VC3789833
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16423-76-0 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 |
| Standard InChI Key | SOBSEOUZZDHRIZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol . Its IUPAC name, ethyl 3,5-dimethyl-1H-indole-2-carboxylate, reflects the substitution pattern:
-
Methyl groups at C3 and C5 of the indole ring.
-
Ethyl ester at C2.
The canonical SMILES representation is CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C, illustrating the spatial arrangement of substituents. The indole nitrogen (N1) remains unsubstituted, preserving the aromatic system’s reactivity.
Physical Properties
The compound’s logP (calculated) is ~2.7, indicating moderate lipophilicity, which enhances membrane permeability in biological systems.
Synthesis and Chemical Reactivity
Primary Synthesis Route
The most documented synthesis employs the Fischer indole synthesis, a classic method for constructing indole rings :
Step 1: Diazotization of p-Toluidine
-
Reactants: p-Toluidine, NaNO₂, HCl.
-
Conditions: -5°C to 0°C, pH 3.4, 15 minutes.
-
Product: Diazonium salt.
Step 2: Coupling with Ethyl 2-Ethylacetoacetate
-
Reactants: Diazonium salt, ethyl 2-ethylacetoacetate, KOH.
-
Conditions: 0°C, ethanol/water, pH 5–6, 15 hours.
-
Intermediate: Hydrazone derivative.
Step 3: Cyclization and Acid Workup
This route highlights the compound’s accessibility from inexpensive precursors, though optimization (e.g., catalyst use) could improve yields.
Alternative Synthetic Strategies
-
Palladium-Catalyzed Cross-Coupling: Modifying substituents via Suzuki-Miyaura reactions.
-
Post-Functionalization: Introducing halogens or nitro groups at C4/C6 for enhanced bioactivity.
Biological Activities and Mechanisms
Antiviral Activity
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate derivatives exhibit HIV-1 integrase inhibition (IC₅₀ = 0.13 μM). The mechanism involves chelation of Mg²⁺ ions in the enzyme’s active site, disrupting viral DNA integration. Structural analogs with electron-withdrawing groups (e.g., -NO₂) show improved potency due to enhanced metal-binding affinity.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins. The ethyl ester moiety improves bioavailability compared to carboxylic acid analogs.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
-
Prodrug Design: Ester hydrolysis in vivo releases the active carboxylic acid, enabling targeted delivery.
Agrochemical Uses
-
Herbicidal Activity: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
-
Structure-Activity Relationship (SAR): Methyl groups at C3/C5 reduce mammalian toxicity while maintaining herbicidal efficacy.
Comparison with Related Indole Derivatives
The C3/C5 dimethyl configuration in the target compound confers balanced lipophilicity and metabolic stability, making it superior for in vivo applications compared to analogs.
Future Directions
-
SAR Studies: Optimize substituents at C4/C6 to enhance target selectivity.
-
Nanoparticle Delivery: Encapsulate in PLGA nanoparticles to improve bioavailability.
-
Clinical Trials: Prioritize derivatives with >100-fold selectivity indices for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume